molecular formula C7H5ClN2O B581655 5-Chlorobenzo[d]oxazol-7-amine CAS No. 1225672-06-9

5-Chlorobenzo[d]oxazol-7-amine

Cat. No. B581655
M. Wt: 168.58
InChI Key: UWOAUZQKSVKKEI-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]oxazol-7-amine is a chemical compound with the molecular formula C7H5ClN2O . It is an isomer, meaning it can exist in different forms that have the same chemical formula but different structural arrangements .


Synthesis Analysis

The synthesis of oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

The molecular structure of 5-Chlorobenzo[d]oxazol-7-amine consists of a benzoxazole ring substituted with a chlorine atom and an amine group . The InChI key for this compound is UWOAUZQKSVKKEI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxazoles, such as 5-Chlorobenzo[d]oxazol-7-amine, have been found to undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 5-Chlorobenzo[d]oxazol-7-amine is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been synthesized and screened for various biological activities .
    • Methods of Application : The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry .
    • Results : Oxazole derivatives have shown biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
  • Cancer Research

    • Application : Benzoxazole and its derivatives, which include 5-Chlorobenzo[d]oxazol-7-amine, have shown potent anticancer activity .
    • Methods of Application : Various heterocyclic moieties attached with benzoxazole have been synthesized and their anticancer activity has been studied .
    • Results : The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity have been thoroughly studied .
  • Toxicology

    • Application : Zoxazolamine (ZOX, 5-chlorobenzo[d]oxazol-2-amine) was developed as a skeletal muscle relaxant and was also used to differentiate mice with deficient aryl hydrocarbon hydroxylase (AHH) receptor .
    • Methods of Application : The application of ZOX in toxicology involves its administration to mice to study the effects of AHH receptor deficiency .
    • Results : The results of these studies have contributed to our understanding of AHH receptor deficiency .
  • Organic Synthesis

    • Application : 5-Chlorobenzo[d]oxazol-7-amine is used as a reagent in organic synthesis .
    • Methods of Application : It is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .
    • Results : The use of this compound in organic synthesis has led to the creation of a wide range of new chemical entities .
  • Life Sciences Research

    • Application : 5-Chlorobenzo[d]oxazol-7-amine is used in life sciences research, particularly in the development of new drugs and therapeutic agents .
    • Methods of Application : It is used as a building block in the synthesis of various biologically active compounds .
    • Results : The use of this compound in life sciences research has contributed to the development of new drugs and therapeutic agents .
  • Environmental Testing

    • Application : 5-Chlorobenzo[d]oxazol-7-amine can be used in environmental testing as a standard for the detection and quantification of oxazole derivatives in environmental samples .
    • Methods of Application : It is used as a reference compound in analytical methods such as gas chromatography and mass spectrometry .
    • Results : The use of this compound in environmental testing has improved the accuracy and reliability of analytical methods for the detection and quantification of oxazole derivatives in environmental samples .
  • Reductive Aminations

    • Application : 5-Chlorobenzo[d]oxazol-7-amine could potentially be used in reductive aminations, a significant reaction in synthetic chemistry .
    • Methods of Application : In reductive amination, an amine is reacted with a ketone partner to form an intermediate hemiaminal, which then loses water to give an imine that is subsequently reduced to the corresponding amine .
    • Results : This process is often used for the synthesis of secondary and tertiary amines, which are required for the synthesis of pharmaceuticals and other bioactive molecules .
  • Chemical Synthesis

    • Application : 5-Chlorobenzo[d]oxazol-7-amine is used as a chemical reagent in the synthesis of various compounds .
    • Methods of Application : It is used as an intermediate in the synthesis of various chemical compounds .
    • Results : The use of this compound in chemical synthesis has led to the creation of a wide range of new chemical entities .
  • Environmental Analysis

    • Application : 5-Chlorobenzo[d]oxazol-7-amine can be used in environmental analysis as a standard for the detection and quantification of oxazole derivatives in environmental samples .
    • Methods of Application : It is used as a reference compound in analytical methods such as gas chromatography and mass spectrometry .
    • Results : The use of this compound in environmental analysis has improved the accuracy and reliability of analytical methods for the detection and quantification of oxazole derivatives in environmental samples .

Safety And Hazards

The safety data sheet (SDS) for 5-Chlorobenzo[d]oxazol-7-amine can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Future Directions

Oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 5-Chlorobenzo[d]oxazol-7-amine and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine.

properties

IUPAC Name

5-chloro-1,3-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOAUZQKSVKKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)OC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745102
Record name 5-Chloro-1,3-benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzo[d]oxazol-7-amine

CAS RN

1225672-06-9
Record name 5-Chloro-1,3-benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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